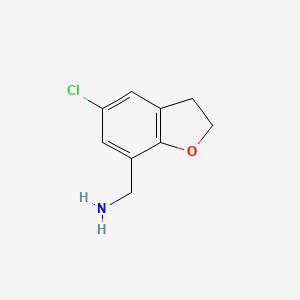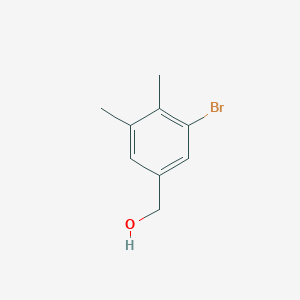
(3-Bromo-4,5-dimethylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and two methyl groups, along with a methanol group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4,5-dimethylphenyl)methanol typically involves the bromination of 4,5-dimethylphenylmethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-4,5-dimethylphenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: 3-Bromo-4,5-dimethylbenzaldehyde or 3-Bromo-4,5-dimethylbenzoic acid.
Reduction: 4,5-Dimethylphenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Bromo-4,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a starting material for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (3-Bromo-4,5-dimethylphenyl)methanol depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-4,5-dimethoxyphenyl)methanol: Similar structure but with methoxy groups instead of methyl groups.
(2-Bromo-4,5-dimethylphenyl)methanol: Bromine atom is positioned differently on the benzene ring.
(3-Bromo-4-pyridyl)methanol: Contains a pyridine ring instead of a benzene ring.
Uniqueness
(3-Bromo-4,5-dimethylphenyl)methanol is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications and research.
Propriétés
Formule moléculaire |
C9H11BrO |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
(3-bromo-4,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-4,11H,5H2,1-2H3 |
Clé InChI |
HCSPJPKCADDDEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827503.png)
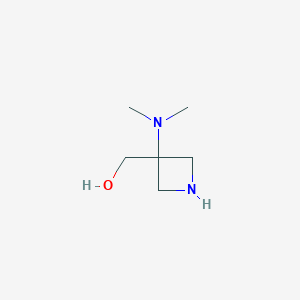

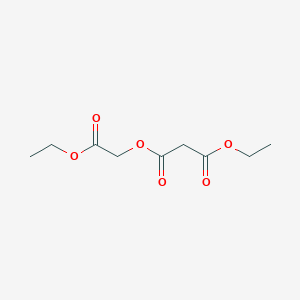
![6-Propoxy-1H-benzo[d]imidazole](/img/structure/B12827513.png)
![3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12827515.png)
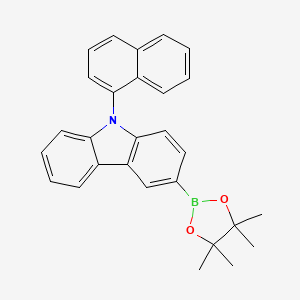
![(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)

![4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol](/img/structure/B12827524.png)
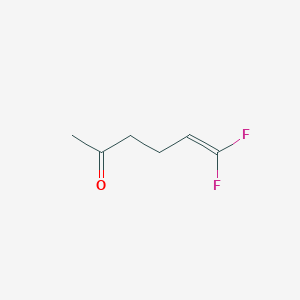
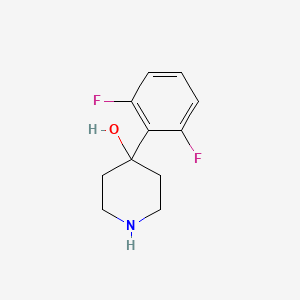
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)
